(4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Overview
Description
(4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and an oxazole ring
Preparation Methods
The synthesis of (4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be achieved through several synthetic routes. One common method involves the condensation of 7-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux conditions to yield the desired product.
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can be optimized for large-scale production.
Chemical Reactions Analysis
(4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the oxazole ring, resulting in the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted piperidine derivatives.
Scientific Research Applications
(4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline moiety is known to interact with DNA and RNA, potentially inhibiting the replication of certain viruses and cancer cells. Additionally, the piperidine ring can interact with neurotransmitter receptors in the brain, modulating their activity and potentially providing therapeutic effects in neurological disorders.
Comparison with Similar Compounds
(4Z)-4-{[7-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be compared to other compounds with similar structures, such as:
Quinoline derivatives: These compounds share the quinoline moiety and are known for their diverse biological activities, including antimalarial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry for their ability to interact with neurotransmitter receptors.
Oxazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
(4Z)-4-[(7-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17-10-11-19-15-20(23(26-21(19)14-17)28-12-6-3-7-13-28)16-22-25(29)30-24(27-22)18-8-4-2-5-9-18/h2,4-5,8-11,14-16H,3,6-7,12-13H2,1H3/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKFHUCKRINUEZ-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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